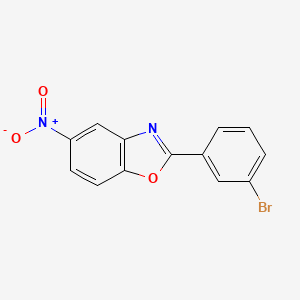
2-(3-bromophenyl)-5-nitro-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenyl)-5-nitro-1,3-benzoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzoxazole derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(3-bromophenyl)-5-nitro-1,3-benzoxazole is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes involved in cell proliferation and survival. It has also been shown to induce the production of reactive oxygen species, leading to oxidative stress and ultimately, cell death.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-5-nitro-1,3-benzoxazole has been shown to have various biochemical and physiological effects. Studies have suggested that it can modulate the expression of certain genes involved in cell cycle regulation and apoptosis. In addition, it has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair. Physiologically, this compound has been shown to induce cell death in cancer cells and inhibit the growth of bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-bromophenyl)-5-nitro-1,3-benzoxazole in lab experiments is its potential as a potent anticancer and antimicrobial agent. It has shown significant activity against various cancer cells and bacterial and fungal strains. However, one of the limitations of using this compound is its potential toxicity. Studies have suggested that it can induce oxidative stress and damage to normal cells.
Direcciones Futuras
There are several future directions for the study of 2-(3-bromophenyl)-5-nitro-1,3-benzoxazole. One of the main areas of research is the development of more potent and selective derivatives of this compound for use as anticancer and antimicrobial agents. In addition, studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and reduce its potential toxicity.
Conclusion:
In conclusion, 2-(3-bromophenyl)-5-nitro-1,3-benzoxazole is a promising compound with potential applications in various fields. Its synthesis method has been optimized to yield high purity products with good yields. It has shown significant activity as an anticancer and antimicrobial agent. However, more research is needed to fully understand its mechanism of action and potential side effects. The development of novel drug delivery systems could enhance its therapeutic efficacy and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of 2-(3-bromophenyl)-5-nitro-1,3-benzoxazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-bromoaniline with 2-nitrophenylacetic acid in the presence of a catalyst. The resulting product is then cyclized to form 2-(3-bromophenyl)-5-nitro-1,3-benzoxazole. This method has been optimized to yield a high purity product with good yields.
Aplicaciones Científicas De Investigación
2-(3-bromophenyl)-5-nitro-1,3-benzoxazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has also been studied for its potential use as an antimicrobial agent. It has shown significant activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-5-nitro-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O3/c14-9-3-1-2-8(6-9)13-15-11-7-10(16(17)18)4-5-12(11)19-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLKXOUCUMBWKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-5-nitro-1,3-benzoxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5767843.png)

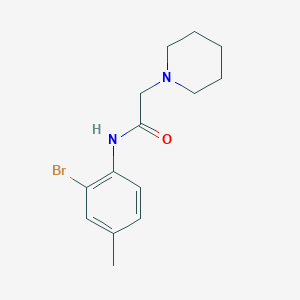
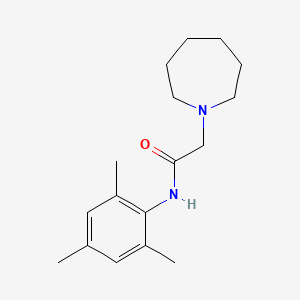
![N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5767870.png)
![2,5,6-trimethyl-3-[(4-methylbenzylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5767883.png)
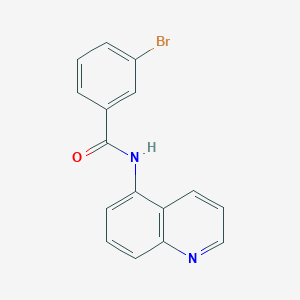

![2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5767902.png)
![1-benzyl-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5767911.png)


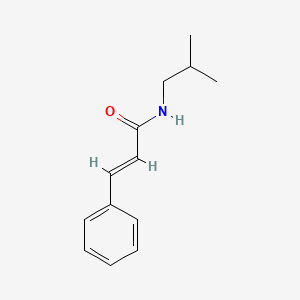
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-quinoxalinylmethylene)acetohydrazide](/img/structure/B5767946.png)